Comprehensive Chemical Profile: (Z)-2-(Octadec-9-enylamino)ethanol
Comprehensive Chemical Profile: (Z)-2-(Octadec-9-enylamino)ethanol
This guide provides an in-depth technical analysis of (Z)-2-(Octadec-9-enylamino)ethanol , a secondary amino-lipid with critical applications in surface chemistry and lipid-based drug delivery systems.[1]
[1][2]
Introduction & Structural Analysis[3][4]
(Z)-2-(Octadec-9-enylamino)ethanol (CAS: 13127-82-7), often referred to as N-(2-Hydroxyethyl)oleylamine , is a secondary amine surfactant characterized by a cis-unsaturated C18 tail and a hydrophilic ethanolamine headgroup.[1]
Unlike its amide analog N-Oleoylethanolamine (OEA) —a bioactive lipid signaling molecule—this compound possesses an amine linkage (
Structural Components[3][5][6][7][8][9][10][11]
-
Hydrophobic Tail: (Z)-Octadec-9-enyl (Oleyl) group.[1] The cis (Z) double bond at C9 introduces a "kink" in the chain, preventing tight crystalline packing and ensuring fluidity at physiological temperatures.
-
Linker: Secondary amine (
).[1] Protonatable at physiological pH (pKa ~9.0–9.5).[1] -
Hydrophilic Head: 2-Hydroxyethyl group (
).[1] Provides hydrogen bonding capability.
Physicochemical Properties[2][3][4][5][8][12][13][14][15]
The following data summarizes the core physical constants and chemical characteristics.
| Property | Value / Description |
| CAS Number | 13127-82-7 |
| Molecular Formula | |
| Molecular Weight | 311.55 g/mol |
| Appearance | Pale yellow to colorless liquid (at RT) |
| Density | ~0.917 g/cm³ |
| Boiling Point | ~480.5°C (Predicted at 760 mmHg) |
| Solubility | Insoluble in water; Soluble in ethanol, chloroform, DMSO |
| pKa (Calculated) | ~9.5 (Conjugate acid of secondary amine) |
| LogP | ~6.7 (Highly lipophilic) |
| Surfactant Type | Cationic (pH < 9) / Nonionic (pH > 10) |
Synthesis & Reactivity[11]
Synthetic Routes
To achieve high selectivity for the mono-ethanolamine derivative and avoid the formation of the bis-derivative (N,N-bis(2-hydroxyethyl)oleylamine), reductive amination is the preferred pathway over direct alkylation.[1]
Pathway A: Reductive Amination (High Selectivity)[1]
-
Precursors: Olealdehyde + Ethanolamine.[1]
-
Intermediate: Formation of the imine (Schiff base).
-
Reduction: Catalytic hydrogenation or hydride reduction (
) yields the secondary amine.[1]
Pathway B: Direct Alkylation (Industrial)[1]
-
Precursors: Oleyl bromide + Ethanolamine (Excess).
-
Mechanism:
nucleophilic substitution. -
Issue: Competing reaction leads to tertiary amine formation (bis-alkylation).[1]
Caption: Synthesis via reductive amination prevents over-alkylation, ensuring high purity of the secondary amine.[1]
Chemical Reactivity[1]
-
Protonation: The secondary nitrogen acts as a proton trap in acidic media, converting the molecule into a cationic surfactant (
).[1] -
Acylation: Reaction with acid chlorides yields
-diacylated products or selective -acylation under controlled conditions.[1] -
Oxidation: The alkene tail is susceptible to autoxidation; storage under inert gas (Ar/
) is required.[1]
Interfacial & Surfactant Properties[1][8][16][17]
pH-Switchable Behavior
This molecule exhibits stimuli-responsive amphiphilicity .[1]
-
Acidic pH (< 8): Protonated ammonium headgroup.[1] High water solubility, forms cationic micelles. Acts as a corrosion inhibitor by adsorbing onto metal surfaces.
-
Basic pH (> 10): Neutral amine.[1] Low water solubility, tends to phase separate or form inverse micelles in oil.
Critical Packing Parameter (CPP)
The cis-double bond increases the tail volume (
-
Result: CPP > 1/2 (Truncated Cone/Wedge shape).
-
Self-Assembly: Favors flexible bilayers or inverse hexagonal phases (
) rather than simple spherical micelles.[1] This property is crucial for endosomal escape in drug delivery (fusogenic activity).[1]
Biological & Pharmaceutical Applications[1][4][7][10][12][14][18]
Lipid Nanoparticles (LNPs) & Gene Delivery
In the context of mRNA and siRNA delivery, (Z)-2-(Octadec-9-enylamino)ethanol serves as a helper lipid or a precursor to ionizable lipids.[1]
-
Mechanism: The secondary amine is protonated in the acidic endosome (pH ~5.5). This cationic charge interacts with anionic endosomal lipids, disrupting the membrane (the "proton sponge" effect or ion-pair formation) and releasing the genetic payload into the cytosol.[1]
-
Comparison: It is structurally simpler than benchmark lipids like DLin-MC3-DMA but shares the core amino-lipid functionality.[1]
Transfection Reagents
Often formulated with neutral lipids (like DOPE) to create liposomes that can fuse with cellular membranes.[1] The "Z" configuration ensures the liposome membrane remains fluid at body temperature, facilitating fusion.
Distinction from N-Oleoylethanolamine (OEA)
Researchers must distinguish this amine from the amide (OEA).[1]
-
OEA (Amide): PPAR-
agonist, satiety signal.[1] Rapidly hydrolyzed by FAAH. -
This Compound (Amine): FAAH-resistant analog.[1] Used to probe FAAH binding pockets or as a stable surfactant carrier.
Caption: Mechanism of endosomal escape facilitated by the pH-responsive secondary amine group.[1]
Safety & Handling
-
GHS Classification:
-
Storage: Store at -20°C under inert atmosphere. The cis-alkene is prone to oxidation.[1]
-
Handling: Use nitrile gloves and chemical splash goggles. Avoid contact with strong oxidizing agents.
References
-
PubChem. (2025).[1] Compound Summary: (Z)-2-(Octadec-9-enylamino)ethanol (CAS 13127-82-7).[1][3] National Library of Medicine. [Link][1]
-
Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[4][5] Molecular Therapy, 25(7), 1467-1475.[1] [Link][1]
-
LookChem. (2025).[1] POE (2) Oleyl Amine Product Information and MSDS.[1][Link][1]
-
Kulkarni, J. A., et al. (2018). The Role of Lipid Components in Lipid Nanoparticles for Vaccines and Gene Therapy.[4][5] Advanced Drug Delivery Reviews. [Link]
Sources
- 1. Cas 13127-82-7,POE (2) OLEYL AMINE | lookchem [lookchem.com]
- 2. Biologic activity of hydroxylamine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 13127-82-7: N-Oleyldiethanolamine | CymitQuimica [cymitquimica.com]
- 4. The Effect of Ethanol on Lipid Nanoparticle Stabilization from a Molecular Dynamics Simulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
